methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
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Overview
Description
METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with nitro groups and an ester functional group
Preparation Methods
The synthesis of METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE typically involves the reaction of 4,6-dinitro-2,3-dihydro-1,2-benzothiazol-3-one with methyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions. Additionally, the benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Scientific Research Applications
METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The nitro groups and benzothiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE can be compared with similar compounds such as:
2-Methyl-4,6-dinitrophenol:
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: This compound shares a similar ester functional group but differs in the heterocyclic ring structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H7N3O7S |
---|---|
Molecular Weight |
313.25 g/mol |
IUPAC Name |
methyl 2-(4,6-dinitro-3-oxo-1,2-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C10H7N3O7S/c1-20-8(14)4-11-10(15)9-6(13(18)19)2-5(12(16)17)3-7(9)21-11/h2-3H,4H2,1H3 |
InChI Key |
JOHWNCWOHRPLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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